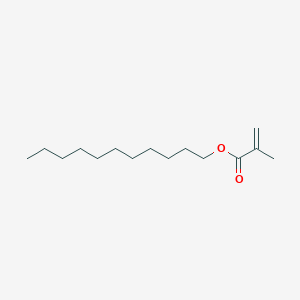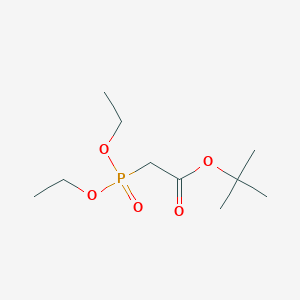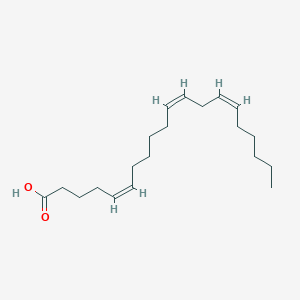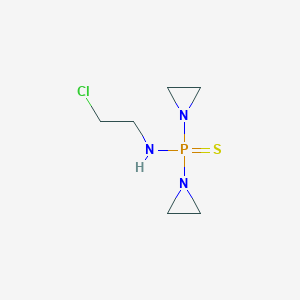
4-Methylphenanthrene
Overview
Description
4-Methylphenanthrene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It is a derivative of phenanthrene, with a molecular formula of C15H12. This compound is characterized by the presence of a methyl group attached to the fourth carbon atom of the phenanthrene structure. It appears as a pale yellow to white crystalline solid and is known for its applications in various scientific fields.
Mechanism of Action
Target of Action
It is known that polycyclic aromatic hydrocarbons (pahs), a group to which 4-methylphenanthrene belongs, interact with a variety of cellular targets, including enzymes and receptors .
Mode of Action
As a PAH, it is likely to interact with its targets through non-covalent interactions, such as hydrophobic interactions and π-π stacking . These interactions can lead to changes in the conformation and function of the target molecules, potentially disrupting normal cellular processes.
Biochemical Pathways
Pahs are known to be metabolized by cytochrome p450 enzymes, leading to the formation of reactive oxygen species and potentially causing oxidative stress . This can affect various cellular pathways, including those involved in cell signaling, DNA repair, and apoptosis .
Result of Action
Exposure to pahs can lead to a variety of effects, including oxidative stress, dna damage, and disruption of cell signaling pathways . These effects can potentially lead to adverse outcomes such as cell death, inflammation, and cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its solubility and bioavailability can be affected by the presence of other substances, such as organic matter and metal ions . Additionally, its stability and reactivity can be influenced by factors such as temperature, pH, and light exposure .
Biochemical Analysis
Biochemical Properties
4-Methylphenanthrene interacts with various enzymes and proteins in biochemical reactions. For instance, a strain of Pseudomonas sp. Lphe-2 has been found to degrade phenanthrene as the main carbon and energy source . The degradation of this compound likely involves similar biochemical interactions.
Cellular Effects
The effects of this compound on cells and cellular processes are complex. As a PAH, it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules and potential changes in gene expression. For instance, the degradation of phenanthrene by Pseudomonas sp. Lphe-2 involves the production of metabolites such as 2-carboxybenzaldehyde and 1-hydroxy-2-naphthoic acid . Similar mechanisms may be involved in the action of this compound.
Metabolic Pathways
This compound is likely involved in metabolic pathways similar to those of phenanthrene. These pathways could involve interactions with enzymes or cofactors, and could affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylphenanthrene can be synthesized through several methods. One common approach involves the methylation of phenanthrene using methylating agents such as methyl iodide in the presence of a strong base like potassium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the processing of coal tar and petroleum. The compound is extracted and purified using techniques such as distillation and chromatography to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 4-Methylphenanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methylphenanthrenequinone using oxidizing agents like chromic acid.
Reduction: Reduction of this compound can yield 4-methyl-9,10-dihydrophenanthrene when treated with hydrogen gas in the presence of a catalyst such as Raney nickel.
Substitution: Electrophilic substitution reactions, such as bromination, can occur at the 9 and 10 positions of the phenanthrene ring using bromine.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Hydrogen gas, Raney nickel.
Substitution: Bromine, sulfuric acid.
Major Products Formed:
Oxidation: 4-Methylphenanthrenequinone.
Reduction: 4-Methyl-9,10-dihydrophenanthrene.
Substitution: 9-Bromo-4-methylphenanthrene.
Scientific Research Applications
4-Methylphenanthrene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Research on the environmental impact of polycyclic aromatic hydrocarbons often includes studies on this compound due to its presence in pollutants.
Medicine: While not directly used in medicine, its derivatives and related compounds are studied for their potential biological activities.
Industry: It is used in the synthesis of dyes, plastics, and other industrial chemicals.
Comparison with Similar Compounds
- 1-Methylphenanthrene
- 2-Methylphenanthrene
- 3-Methylphenanthrene
Properties
IUPAC Name |
4-methylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12/c1-11-5-4-7-13-10-9-12-6-2-3-8-14(12)15(11)13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCGAKKLRVLQAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073933 | |
| Record name | 4-Methylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832-64-4, 31711-53-2 | |
| Record name | 4-Methylphenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylphenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenanthrene, methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031711532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-METHYLPHENANTHRENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21046 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylphenanthrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.474 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYLPHENANTHRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4931P56DVP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide](/img/structure/B104346.png)



![2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole](/img/structure/B104353.png)
